(-)-Terpinen-4-ol

Catalog No.
S625231
CAS No.
20126-76-5
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Terpinen-4-ol

CAS Number

20126-76-5

Product Name

(-)-Terpinen-4-ol

IUPAC Name

(1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m0/s1

InChI Key

WRYLYDPHFGVWKC-JTQLQIEISA-N

SMILES

CC1=CCC(CC1)(C(C)C)O

Synonyms

(R)-1-isopropyl-4-methyl-3-cyclohexen-1-ol, terpinen-4-ol, terpinenol-4

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O

Isomeric SMILES

CC1=CC[C@](CC1)(C(C)C)O

(-)-Terpinen-4-ol is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It is a primary component of tea tree oil, derived from the leaves of Melaleuca alternifolia, and is also found in other plants such as Juniperus communis. The compound features a unique structure characterized by a cyclohexene ring with a hydroxyl group at the 4-position, contributing to its distinctive aroma and potential therapeutic properties .

The mechanism of action of (-)-Terpinen-4-ol for its various biological effects is still under investigation [, ]. However, research suggests it might involve:

  • Disruption of bacterial cell membranes [].
  • Modulation of inflammatory pathways [].
  • Induction of apoptosis (programmed cell death) in cancer cells [].
  • Antibacterial activity

    Terpinen-4-ol has been shown to be effective against a broad spectrum of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study published in the journal "Microbiology" found that terpinen-4-ol inhibited the growth of these bacteria in a dose-dependent manner [].

  • Antifungal activity

    Terpinen-4-ol has also demonstrated antifungal activity against Candida albicans, a fungus commonly associated with candidiasis. A study published in the journal "Mycoses" found that terpinen-4-ol inhibited the growth of C. albicans and disrupted its cell membrane [].

  • Anti-inflammatory activity

    Terpinen-4-ol may possess anti-inflammatory properties. A study published in the journal "Inflammation Research" found that terpinen-4-ol suppressed the production of inflammatory mediators in human monocytes []. However, further research is needed to confirm these findings and elucidate the mechanisms of action.

Other Potential Applications

Terpinen-4-ol is being investigated for other potential applications besides its antimicrobial and anti-inflammatory properties. These include:

  • Treatment of Demodex blepharitis

    Demodex blepharitis is an eye condition caused by Demodex mites. A clinical trial is currently underway to investigate the efficacy of terpinen-4-ol in treating this condition [].

  • Cancer research

    Some studies suggest that terpinen-4-ol may have anti-cancer properties. However, more research is needed to understand its potential role in cancer treatment [].

, including:

  • Hydroxylation: It can undergo further hydroxylation to form more complex alcohols.
  • Oxidation: The compound can be oxidized to yield ketones or aldehydes.
  • Esterification: (-)-Terpinen-4-ol can react with carboxylic acids to form esters, which are often used in fragrance applications.

In synthetic chemistry, it has been shown that solid catalysts such as alumina and palladium on carbon can facilitate the isomer-free synthesis of (-)-terpinen-4-ol from terpinolene through selective hydrogenation processes .

(-)-Terpinen-4-ol exhibits several biological activities, including:

  • Antimicrobial Properties: It has been demonstrated to possess antibacterial and antifungal activities, making it valuable in topical antiseptics.
  • Anti-inflammatory Effects: Research indicates that (-)-terpinen-4-ol may help reduce inflammation by modulating immune responses.
  • Cardiovascular Effects: Studies suggest that it influences intracellular calcium handling in cardiac cells, potentially affecting heart rhythm .

Despite these promising activities, further clinical research is necessary to establish its efficacy and safety for therapeutic applications .

Several methods exist for synthesizing (-)-terpinen-4-ol:

  • Natural Extraction: Primarily obtained from tea tree oil through steam distillation or solvent extraction.
  • Chemical Synthesis:
    • Photooxidation of Terpinolene: This method involves the oxidation of terpinolene followed by reduction of the hydroperoxide intermediate.
    • Solid-Catalyzed Synthesis: Recent advancements have demonstrated efficient synthesis using solid catalysts, yielding high purity and avoiding isomers .

(-)-Terpinen-4-ol finds applications in various fields:

  • Cosmetics and Personal Care: Used for its fragrance and antimicrobial properties in lotions, shampoos, and soaps.
  • Pharmaceuticals: Investigated for potential use in formulations aimed at treating infections and inflammation.
  • Agriculture: Employed as a natural pesticide due to its insecticidal properties.

Research on (-)-terpinen-4-ol has explored its interactions with biological systems:

  • Calcium Handling in Cardiac Cells: Studies have shown that it alters calcium dynamics, which could have implications for heart health .
  • Synergistic Effects with Other Compounds: Interaction studies indicate that (-)-terpinen-4-ol may enhance the efficacy of other antimicrobial agents when used in combination therapies .

Several compounds share structural similarities with (-)-terpinen-4-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-TerpineolC₁₀H₁₈OA stereoisomer with similar antimicrobial properties.
LinaloolC₈H₁₈OKnown for its floral scent; widely used in perfumery.
α-TerpineolC₁₀H₁₈OExhibits similar biological activities but differs in stereochemistry.
GeraniolC₁₀H₁₈OHas a rose-like scent; used in fragrances and flavoring.

(-)-Terpinen-4-ol is unique due to its specific configuration and biological effects, particularly its pronounced antimicrobial activity compared to its counterparts. Its presence in tea tree oil further distinguishes it as a natural product with significant therapeutic potential .

XLogP3

2.2

UNII

8VI196VS5T

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(-)-4-terpineol

Dates

Modify: 2023-08-15
Jeroen S. Dickschat, Helge B. Bode, Silke C. Wenzel, Rolf Müller, Stefan Schulz; Biosynthesis and identification of volatiles released by the myxobacterium Stigmatella aurantiaca., ChemBioChem, 611, 2023-2033. DOI:10.1002/cbic.200500174 PMID:16208730

Explore Compound Types